Eltanexor - 1642300-52-4

Eltanexor

Catalog Number: EVT-266995
CAS Number: 1642300-52-4
Molecular Formula: C17H10F6N6O
Molecular Weight: 428.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound. [, , ] It functions as a small molecule inhibitor, specifically targeting the nuclear export protein Exportin 1 (XPO1, also known as chromosome region maintenance 1 or CRM1). [, , , , , , ] Eltanexor has emerged as a promising therapeutic agent for a broad range of diseases, including hematological and solid tumor malignancies, glioblastoma multiforme, amyotrophic lateral sclerosis, and Duchenne muscular dystrophy. [, , , , , , , , , ] Its role in scientific research revolves around its ability to inhibit XPO1, which plays a crucial role in nuclear-cytoplasmic transport, a fundamental cellular process responsible for shuttling proteins and RNA molecules between the nucleus and cytoplasm. [, , ] By inhibiting XPO1, eltanexor disrupts this transport, leading to nuclear accumulation of tumor suppressor proteins and affecting the translation of oncoproteins. [, , , , , ]

Mechanism of Action

Eltanexor exerts its effects primarily by inhibiting the function of the nuclear export protein XPO1. [, , , , , , ] XPO1 is responsible for the nuclear export of over 200 cargo proteins, including numerous tumor suppressor proteins and growth regulators. [, , , ] By covalently binding to XPO1 at cysteine 528, eltanexor prevents the interaction of XPO1 with its cargo proteins, disrupting their nuclear export and leading to their accumulation within the nucleus. [, ] This nuclear accumulation of tumor suppressor proteins can activate apoptotic pathways and inhibit cell cycle progression, ultimately leading to cancer cell death. [, , , ]

Additionally, XPO1 inhibition by eltanexor can also affect the translation of messenger RNAs for critical oncoproteins. [, , , ] XPO1 is involved in the export of the translation initiation factor eIF4E, which is responsible for the translation of capped-dependent mRNAs, including those coding for oncoproteins like c-MYC, BCL-2, MCL-1, and BCL-6. [, , , ] By blocking eIF4E export, eltanexor can suppress the translation of these oncoproteins, further contributing to its anti-cancer effects. [, , , ]

Cancer Research:

  • Hematological Malignancies: Eltanexor has shown promising anti-tumor activity in preclinical models of various hematological malignancies, including multiple myeloma, acute myeloid leukemia, myelodysplastic syndrome, and diffuse large B-cell lymphoma. [, , , , , , , ] These studies have investigated its efficacy as a single agent and in combination with other chemotherapeutic agents, demonstrating its potential for treating these aggressive blood cancers.
  • Solid Tumors: Eltanexor has also demonstrated preclinical activity against solid tumors, including pancreatic ductal adenocarcinoma, colorectal cancer, gastric cancer, prostate cancer, chordoma, and triple-negative breast cancer. [, , , , , , , , ] These studies have explored its potential as a single agent and in combination with other targeted therapies, highlighting its broad anti-cancer properties.
Applications
  • Glioblastoma Multiforme: Eltanexor has shown promising efficacy in preclinical models of glioblastoma multiforme, a highly aggressive brain tumor. [, ] These studies have investigated its potential for treating this challenging disease, demonstrating its ability to induce apoptosis in glioblastoma cells and sensitize them to radiotherapy and temozolomide.
  • Amyotrophic Lateral Sclerosis: Eltanexor is under investigation for its potential therapeutic benefits in amyotrophic lateral sclerosis (ALS), a neurodegenerative disease. [] While specific details regarding its efficacy in ALS are not provided in the papers, its ability to modulate nuclear-cytoplasmic transport and affect the expression of critical proteins may hold promise for treating this devastating condition.
  • Duchenne Muscular Dystrophy: Eltanexor has demonstrated preclinical efficacy in zebrafish and mouse models of Duchenne muscular dystrophy (DMD), a progressive muscle-wasting disease. [] These studies have shown its ability to improve dystrophic skeletal muscle pathologies, muscle architecture, and locomotor behavior, suggesting its potential as a therapeutic for DMD.
  • Osteoporosis: Eltanexor has exhibited anti-osteoclast activity in preclinical models of osteoporosis, a bone disease characterized by reduced bone mass and increased fragility. [] This study has shown its ability to inhibit the growth and activity of osteoclasts, the cells responsible for bone resorption, suggesting its potential for treating osteoporosis.

Selinexor (KPT-330)

Compound Description: Selinexor, also known as KPT-330, is a first-in-class selective inhibitor of nuclear export (SINE) compound. [] Like Eltanexor, it functions by binding to and inhibiting exportin 1 (XPO1), a protein responsible for transporting tumor suppressor proteins and other cargo molecules from the nucleus to the cytoplasm. [] Selinexor has shown clinical activity in various hematologic malignancies and solid tumors. []

KPT-185

Compound Description: KPT-185 is a selective inhibitor of nuclear export (SINE) compound that targets XPO1. [] It inhibits the nuclear export of tumor suppressor proteins, potentially leading to cell cycle arrest and apoptosis in cancer cells.

KOS-2464

Compound Description: KOS-2464 is a selective inhibitor of nuclear export (XPO1i) that has demonstrated synergistic effects with melphalan in preclinical models of multiple myeloma. [] It acts by interfering with XPO1 function, leading to the nuclear accumulation of tumor suppressor proteins and ultimately contributing to cell death.

Relevance: KOS-2464 shares its mechanism of action with Eltanexor, targeting the nuclear export protein XPO1 to enhance the anti-cancer activity of other drugs like melphalan. [] This suggests that both compounds act on a common pathway and highlights the potential of XPO1 inhibition as a therapeutic strategy in multiple myeloma.

Venetoclax (ABT-199)

Compound Description: Venetoclax, also known as ABT-199, is a potent and selective inhibitor of BCL2, an anti-apoptotic protein often overexpressed in various cancers. [] Inhibiting BCL2 with venetoclax promotes apoptosis, particularly in cells dependent on BCL2 for survival.

Relevance: While structurally distinct from Eltanexor, venetoclax exhibits synergistic effects when combined with Eltanexor in preclinical models of myelodysplastic syndromes and acute myeloid leukemia. [] This synergy is attributed to their complementary mechanisms of action, where Eltanexor inhibits XPO1, leading to nuclear retention of pro-apoptotic factors, and venetoclax inhibits BCL2, further promoting apoptosis.

A1210477

Compound Description: A1210477 is a selective inhibitor of MCL-1, a member of the Bcl-2 family of proteins known to regulate apoptosis. [] By inhibiting MCL-1, A1210477 promotes apoptosis in cancer cells, particularly those dependent on MCL-1 for survival.

Relevance: A1210477 complements the action of Eltanexor by targeting MCL-1, another anti-apoptotic protein, and enhances the induction of apoptosis in Glioblastoma cells when used in combination with Eltanexor. [] This highlights the potential of combination therapies targeting multiple points in the apoptotic pathway to overcome resistance and enhance treatment efficacy in cancers like Glioblastoma.

A1331852

Compound Description: A1331852 is a potent and selective BCL-XL inhibitor that disrupts its interaction with pro-apoptotic proteins like BIM, leading to apoptosis. [] It has demonstrated promising preclinical activity in hematologic malignancies, particularly in combination with other therapies.

Properties

CAS Number

1642300-52-4

Product Name

Eltanexor

IUPAC Name

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide

Molecular Formula

C17H10F6N6O

Molecular Weight

428.29 g/mol

InChI

InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+

InChI Key

JFBAVWVBLRIWHM-AWNIVKPZSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

KPT-8602; KPT8602; KPT 8602. Eltanexor.

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.